Product packaging for Pipecuronium(Cat. No.:CAS No. 68399-58-6)

Pipecuronium

Cat. No.: B1199686
CAS No.: 68399-58-6
M. Wt: 602.9 g/mol
InChI Key: OWWLUIWOFHMHOQ-XGHATYIMSA-N
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Description

Historical Trajectories in Neuromuscular Pharmacology Research

The history of neuromuscular blockers is a compelling narrative that spans centuries, beginning with the indigenous use of plant-derived poisons like curare. Curare, specifically Chondrodendron tomentosum, was recognized for its paralyzing effects by early European explorers in the 1500s, though its active alkaloids were not isolated and applied clinically until the early 20th century. medigraphic.commhmedical.com Sir Benjamin Brodie's experiments in the 1800s demonstrated that curare caused respiratory paralysis, while Claude Bernard's work in 1846 definitively showed that curare acted at the neuromuscular junction, blocking muscle contraction while direct muscle stimulation remained effective. researchgate.netnih.gov

The clinical application of curare in general anesthesia began in 1942 with Harold Griffith and Enid Johnson, marking a revolutionary shift in anesthetic practice. nih.govmdpi.comresearchgate.net Before this, deep muscle relaxation was achieved through high doses of inhalation anesthetics, carrying significant risks. researchgate.netnih.gov The introduction of NMBAs redefined anesthesia as a triad (B1167595) of narcosis, analgesia, and muscle relaxation. researchgate.netnih.govecronicon.net

Following curare (d-tubocurarine), the mid-20th century saw the development of synthetic NMBAs. Succinylcholine (B1214915), a depolarizing agent, was synthesized in 1906 and its clinical effect recognized in 1949, offering rapid onset but also associated with specific side effects. mhmedical.comresearchgate.net The period from 1942 to 1980 focused on chemical modifications of natural species like succinylcholine. medigraphic.com The era after 1980 saw the synthesis of amino steroids and benzylisoquinoline derivatives, aiming for "ideal" neuromuscular blockers with improved safety profiles and predictable degradation. medigraphic.com

Evolution of Steroidal Neuromuscular Blocking Agents

The development of steroidal neuromuscular blocking agents commenced in the 1960s, driven by the discovery of maluetine, a steroidal alkaloid from the Malouetia bequaertiana shrub that exhibited neuromuscular blockade. ecronicon.net This spurred research into designing steroid molecules with curare-like effects. nih.gov

A significant milestone was the synthesis of pancuronium (B99182) bromide in 1964 by Hewett and Savage. medigraphic.commhmedical.comnih.govecronicon.net Pancuronium was the first synthetic NMBA with an amino-steroidal structure to be used clinically. ecronicon.net It utilized a rigid androstane (B1237026) steroid ring as a scaffold, incorporating two acetylcholine-like fragments to achieve specific neuromuscular blocking action. nih.govecronicon.net Pancuronium was introduced clinically in 1967. ecronicon.net

Further research aimed to refine these steroidal structures to improve their pharmacological characteristics, particularly to lessen side effects and optimize onset and duration of action. This led to the development of vecuronium (B1682833) in 1979, an intermediate-acting monoquaternary analogue of pancuronium. mhmedical.comnetce.com Vecuronium was noted for its potency and its instability as an aqueous solution, requiring reconstitution. netce.com It also underwent elimination in the liver and excretion in bile and urine. netce.com The 1980s saw the introduction of vecuronium as an aminosteroid (B1218566), alongside atracurium (B1203153) (a benzylisoquinolinium compound), both developed to offer more rapid metabolism and elimination, with vecuronium notably lacking cardiovascular effects. mhmedical.com

The concept that less potent aminosteroidal NMBAs could have a faster onset of action, established by Bowman in 1988, further guided development, leading to compounds like rocuronium (B1662866). nih.govecronicon.net Rocuronium, a deacetoxy analogue of vecuronium, was designed with modifications to its single quaternary group to be less potent but faster acting, with an onset time only marginally slower than succinylcholine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H62N4O4+2 B1199686 Pipecuronium CAS No. 68399-58-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents.

CAS No.

68399-58-6

Molecular Formula

C35H62N4O4+2

Molecular Weight

602.9 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

OWWLUIWOFHMHOQ-XGHATYIMSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C

Other CAS No.

68399-58-6

physical_description

Solid

Related CAS

52212-02-9 (dibromide)
68399-57-5 (dibromide, dihydrate)
52212-02-9 (bromide salt/solvate)

solubility

9.50e-05 g/L

Synonyms

Arduan
Bromide, Pipecurium
Bromide, Pipecuronium
Dibromide Pipecuronium
Dibromide, Dihydrate Pipecuronium
Dihydrate Pipecuronium Dibromide
Pipecurium
Pipecurium Bromide
Pipecuronium
Pipecuronium Bromide
Pipecuronium Dibromide, (16 alpha)-Isomer
Pipecuronium Dibromide, (17 alpha)-Isomer
Pipecuronium Dibromide, (3 beta)-Isomer
Pipecuronium Dibromide, Dihydrate
Pipecuronium, Dibromide
RGH 1106
RGH-1106
RGH1106

Origin of Product

United States

Synthetic Chemistry and Structural Derivatization of Pipecuronium

Elucidation of Key Synthetic Pathways to Pipecuronium

The synthesis of this compound bromide typically commences with the steroidal nucleus 5α-androst-2-en-17-one, which serves as a foundational intermediate . This compound undergoes a series of sequential modifications to introduce the piperazine (B1678402) moieties and the crucial quaternary ammonium (B1175870) groups responsible for its biological activity .

A pivotal initial step involves the epoxidation of the Δ² double bond present in 5α-androst-2-en-17-one . This is subsequently followed by a nucleophilic ring-opening reaction, utilizing piperazine derivatives to introduce these nitrogen-containing heterocyclic rings onto the steroidal core . Following the attachment of the piperazine groups, the quaternization step is performed. This involves treating the tertiary amines with methyl bromide under anhydrous conditions, converting the piperazine nitrogens into the characteristic bisquaternary ammonium centers of this compound . Critical factors such as solvent selection (e.g., dichloromethane (B109758) or acetonitrile) and temperature control (typically 20–25°C) are paramount during this stage to prevent the formation of undesired byproducts . Some synthetic approaches for related bromamine (B89241) muscle relaxants, including this compound, have also employed ketene (B1206846) as an acylating agent in certain intermediate steps, such as transforming 5α-androstane-2-alkene-17-ketone to 17-acetoxyl group-5α-androstane-2,16-diene google.comgoogle.com.

Chemical Modifications of the Steroidal Backbone and Quaternary Ammonium Groups

This compound is a bisquaternary aminosteroid (B1218566), distinguished by its steroidal backbone and two quaternary ammonium groups wikipedia.org. Specifically, it features two dimethylpiperazinium heads strategically positioned on the A and D rings of the steroid nucleus oup.com. The quaternary nitrogen atoms in this compound are located approximately a 3-atom distance farther away from the steroid nucleus compared to some other aminosteroids oup.com.

The steroidal backbone and its attached functional groups are amenable to various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are commonly employed in its synthesis and further modification . Structural variations, particularly at positions 2 and 16 of the androstane (B1237026) nucleus, differentiate this compound from other aminosteroids like pancuronium (B99182) ecronicon.net. Research indicates that specific changes in the quaternary groups, such as placing the quaternary nitrogen atoms at the distal (4-position) aspect of the 2,16-β substitutions, can lead to a reduction in vagolytic effects washington.edu.

Key structural features of this compound are summarized below:

FeatureDescription
Basic Structure Bisquaternary aminosteroid with a 5α-androstane backbone wikipedia.org.
Quaternary Groups Two dimethylpiperazinium moieties oup.com.
Attachment Points Piperazine heads located on the A and D rings of the steroid nucleus, specifically at positions 2 and 16 oup.comecronicon.net.
Inter-Nitrogen Distance Quaternary nitrogen atoms are positioned approximately 3 atoms away from the steroid nucleus oup.com.

Synthesis of this compound Analogs for Structure-Activity Probing

The development of this compound and its related compounds has involved the synthesis of a series of bisquaternary ammonio steroids derived from the androstane skeleton, with a focus on exploring their neuromuscular blocking activity nih.govnih.gov. Structure-activity relationship (SAR) studies are crucial in this area, investigating how modifications to the chemical structure influence pharmacological properties nih.gov.

Factors considered in the design and synthesis of this compound analogs include stereochemistry, the presence of functional groups that might influence metabolism or degradation, and the degree of hydro- or lipophilicity, all of which can modify pharmacokinetic profiles ecronicon.net. For instance, the specific substitutions at carbon atoms 2 and 16 of the androstane nucleus are key points of variation when synthesizing analogs to probe activity ecronicon.net. Unlike some other aminosteroids that may act as monoquaternary compounds via an acetylcholine-like moiety, this compound is believed to exert its neuromuscular blocking effect primarily as a bisquaternary compound, utilizing both of its exposed and well-positioned onium heads oup.com. This distinction is a significant aspect of its structure-activity profile.

Stereochemical Considerations in this compound Synthesis

Stereochemical control is a critical aspect throughout the synthesis of this compound. Misalignment during the epoxidation and subsequent nucleophilic ring-opening steps can lead to the generation of regioisomeric contaminants, which complicates purification and affects the final product's quality .

This compound possesses a complex stereochemistry with 10 defined chiral centers probes-drugs.orgdrugbank.com. Its IUPAC name, for example, specifies the precise stereochemical configuration of these centers, such as (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R) for the steroidal core lgcstandards.com. The common structural representation of this compound bromide also indicates specific stereochemical descriptors like 2β,3α,5α,16β,17β wikipedia.orgnih.govnih.gov. In the synthesis of related aminosteroid neuromuscular blockers, certain carbons within the steroidal backbone, such as C-5, C-8, C-9, C-10, C-13, and C-14, maintain a fixed stereochemistry as they originate from stable advanced intermediates and are not altered during the synthetic process unimi.it. This principle likely applies to this compound, given its shared steroidal scaffold with other compounds in this class.

Molecular Pharmacology and Receptor Interaction Mechanisms of Pipecuronium

Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Pipecuronium functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the motor end plate nih.govmims.comnih.govnih.govflybase.org. This competitive inhibition means that this compound binds to the same receptor sites as acetylcholine (ACh), thereby preventing ACh from activating the receptor and initiating muscle contraction nih.govnih.govwikipedia.org. The binding of this compound to one or both of the alpha-subunits of the nAChR prevents ACh from accessing and depolarizing the receptor nih.gov. This interaction is dynamic, characterized by repeated association and dissociation of the drug from the receptor nih.gov.

Specificity for Muscle-Type nAChRs

This compound, like other non-depolarizing NMBAs, exhibits specificity for muscle-type nAChRs, which are predominantly located on the postsynaptic membrane of the muscle fiber's motor end plate flybase.orgwikipedia.orguni.lunih.gov. The adult mammalian muscle nAChR is a pentameric protein composed of two alpha subunits, and one each of beta, delta, and epsilon subunits (or gamma in embryonic/denervated muscle) nih.govmims.com. The binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are situated at the interfaces between the alpha-epsilon and alpha-delta subunits nih.govmims.com. This targeted interaction at the neuromuscular junction is crucial for its muscle relaxant effects nih.govnih.gov.

Binding Kinetics and Affinity Profiling of this compound (e.g., Kd, IC50)

Quantitative analysis of this compound's interaction with nAChRs has provided insights into its binding affinity. This compound bromide is characterized as a powerful competitive nAChR antagonist with a dissociation constant (Kd) of 3.06 μM mims.comalfa-chemistry.com. This Kd value reflects the concentration at which half of the receptor sites are occupied by this compound at equilibrium, indicating its affinity for the nicotinic acetylcholine receptor.

Table 1: Binding Affinity of this compound to nAChRs

Receptor TypeBinding ParameterValueReference
nAChRKd3.06 µM mims.comalfa-chemistry.com

Modulation of Muscarinic Acetylcholine Receptors (M2, M3)

Beyond its primary action at nAChRs, this compound also demonstrates some modulation of muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound acts as an antagonist of M2 muscarinic receptors. However, it has been specifically noted that this compound does not act as an antagonist for M3 receptors in studies examining pulmonary and cardiac muscarinic receptors. This is in contrast to some other neuromuscular blocking agents, such as pancuronium (B99182), which exhibit more pronounced vagolytic (M2) activity. While this compound can potentiate vagally induced bronchoconstriction due to M2 receptor antagonism, this effect typically occurs at concentrations exceeding those used clinically, suggesting limited clinical significance for its muscarinic receptor modulation. This compound has minimal to no inhibitory effects on muscarinic receptors in noradrenergic nerve endings, contributing to its favorable cardiovascular profile compared to some other NMBAs.

Table 2: Modulation of Muscarinic Acetylcholine Receptors by this compound

Receptor TypeActionClinical SignificanceReference
M2 mAChRAntagonistLimited (at clinical doses)
M3 mAChRNo AntagonismN/A

Ion Channel Interactions and Pore Blockade Mechanisms

The nicotinic acetylcholine receptor is a ligand-gated ion channel, and its activation by acetylcholine leads to the opening of a central pore, allowing the influx of ions, primarily sodium (Na+) and potassium (K+), to depolarize the muscle membrane wikipedia.orgmims.com. The M2 membrane-spanning domain of each receptor subunit lines this ion channel pore mims.com. While this compound's primary mechanism is competitive antagonism at the ACh binding site, preventing channel opening, some neuromuscular blocking agents, particularly at higher clinical doses, can also interact directly with the ion channel pore itself, leading to pore blockade nih.govwikipedia.org. This "ion-channel block" can occur in a "closed-channel" manner, where the drug molecules physically occupy the mouth of the receptor channel, thereby preventing ion passage even if the receptor were to be activated nih.gov. Although this mechanism is recognized for NMBAs generally, specific detailed findings on this compound's direct pore blockade mechanisms or the extent of such interactions are not extensively detailed in the available literature.

Signal Transduction Pathway Interventions (if applicable)

This compound's molecular pharmacology is primarily defined by its direct competitive antagonism of muscle-type nicotinic acetylcholine receptors at the neuromuscular junction, which directly impacts ion channel gating and subsequent muscle fiber depolarization nih.govnih.govflybase.org. This direct receptor interaction results in the cessation of signal transmission from nerve to muscle, leading to paralysis nih.govnih.gov. While neuromuscular blockade itself is a disruption of the normal signal transduction at the neuromuscular junction, there is no substantial evidence indicating that this compound directly intervenes in other distinct intracellular signal transduction pathways (e.g., G-protein coupled receptor cascades, kinase pathways) as a primary mechanism of action or significant pharmacological effect. Its role in studies where it is used to block nerve stimulation of nAChRs highlights its function as an initial signal blocker rather than an intervention in downstream intracellular pathways.

Pharmacokinetic and Pharmacodynamic Principles of Pipecuronium in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Research into the ADME profile of pipecuronium in preclinical models indicates that the compound undergoes minimal metabolism and is primarily eliminated unchanged cenmed.comalchetron.com. Studies in various animal models and patient populations have provided detailed insights into its disposition within the body.

In cats with normal renal function, a significant portion of the administered dose of this compound is recovered through excretion pathways. Specifically, within 8 hours, approximately 53% of the dose was recovered in urine, 12% in bile, and 8% in the liver nih.govchem960.com. For human subjects, approximately 56% of the administered dose was recovered from the urine within 24 hours wikipedia.org.

The distribution of this compound has been characterized by its volume of distribution (Vd). Reported central compartment volumes include 102 ± 24 ml/kg in one study wikipedia.org and 0.25 L/kg in another probes-drugs.org. Plasma clearance values have varied across studies and models, with reports of 1.8 ± 0.4 ml/kg/min wikipedia.org, and in patient groups, 3.4 ml/kg/min and 2.5 ml/kg/min.

The elimination half-life of this compound has been reported to be approximately 87 minutes cenmed.com. More detailed analyses have described a bi-exponential plasma disappearance, with a rapid initial half-life of 7.6 minutes followed by a longer terminal phase half-life of 161 minutes in some studies wikipedia.org. Other research in patients reported terminal half-lives of 101.5 minutes and 179 minutes depending on the patient group. The elimination half-life is also cited as 1.7-2.3 hours probes-drugs.org.

The following table summarizes key pharmacokinetic parameters observed in various research models:

ParameterValue (Mean ± SD or Range)Model/ContextReference
Central Compartment Volume (Vd)102 ± 24 ml/kgHumans (coronary artery surgery) wikipedia.org
Central Compartment Volume (Vd)0.25 L/kgGeneral probes-drugs.org
Plasma Clearance (CL)1.8 ± 0.4 ml/kg/minHumans (coronary artery surgery) wikipedia.org
Plasma Clearance (CL)5.0 ± 0.9 ml/min/kg (normal renal function)Cats nih.govchem960.com
Plasma Clearance (CL)1.0 ± 0.1 ml/min/kg (absent renal function)Cats nih.govchem960.com
Plasma Clearance (CL)3.4 ml/kg/min (Group L)Humans (laryngectomy)
Plasma Clearance (CL)2.5 ml/kg/min (Group C)Humans (choledochotomy)
Half-Life (General)~87 minutesGeneral cenmed.com
Half-Life (Initial Phase)7.6 minutesHumans (coronary artery surgery) wikipedia.org
Half-Life (Terminal Phase)161 minutesHumans (coronary artery surgery) wikipedia.org
Half-Life (Terminal Phase)101.5 minutes (Group L)Humans (laryngectomy)
Half-Life (Terminal Phase)179 minutes (Group C)Humans (choledochotomy)
Elimination Half-Life1.7-2.3 hoursGeneral probes-drugs.org

Metabolic Pathways and Metabolite Identification (e.g., 3-desacetyl)

This compound undergoes limited metabolism, primarily being converted to a less active metabolite, 3-desacetylthis compound (B37528) probes-drugs.org. This metabolic conversion occurs through deacetylation. In human studies, approximately 25% of the dose recovered from urine within 24 hours was identified as 3-desacetylthis compound wikipedia.org. While 3-desacetylthis compound retains some neuromuscular blocking activity, its potency is significantly reduced compared to the parent compound. It is important to note that some studies in specific animal models, such as cats, did not report the presence of metabolites chem960.com.

The primary metabolite identified is:

Compound NamePubChem CIDDescription
This compound65332Parent compound, a bisquaternary aminosteroid (B1218566) neuromuscular blocking agent.
3-desacetylthis compound230061Metabolite of this compound, formed via deacetylation. It retains neuromuscular blocking activity but is significantly less potent than the parent compound. probes-drugs.org

Excretion Mechanisms (Renal and Hepatic Contributions)

This compound is primarily eliminated from the body through renal excretion, with a notable contribution from hepatic pathways cenmed.comalchetron.com. Most of the drug undergoes renal elimination.

Studies in cats with normal kidney function showed that 53% of the administered dose was recovered in urine, 12% in bile, and 8% in the liver within 8 hours nih.govchem960.com. In cases of absent renal function (nephrectomized cats), the body compensated for the lack of renal elimination by significantly increasing hepato-biliary elimination nih.govchem960.com. This highlights the compensatory role of the liver in this compound excretion when renal function is compromised.

Despite the hepatic contribution, renal excretion is consistently identified as the predominant route of elimination for this compound nih.govchem960.com. In human patients, approximately 37% to 38.6% of the unchanged drug was excreted in the urine within 24 hours, while only about 1% to 2% was excreted into the bile within the same timeframe. Some sources indicate that the kidneys eliminate approximately 80% of the drug, with the liver accounting for the remaining 20%.

The following table summarizes the excretion mechanisms of this compound:

Excretion RoutePercentage of Administered DoseModel/ContextReference
Renal (Urine)53% (within 8 hours)Cats (normal renal function) nih.govchem960.com
Renal (Urine)~56% (within 24 hours)Humans wikipedia.org
Renal (Urine)37-38.6% (unchanged, within 24 hours)Humans (laryngectomy/choledochotomy)
Hepatic (Bile)12% (within 8 hours)Cats (normal renal function) nih.govchem960.com
Hepatic (Bile)1-2% (within 24 hours)Humans (choledochotomy)
Liver8% (within 8 hours)Cats (normal renal function) nih.govchem960.com
Overall (Kidneys)~80%General
Overall (Liver)~20%General

Theoretical Pharmacodynamic Modeling in Experimental Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in experimental systems to understand the relationship between drug concentration and observed effects. This modeling approach links the time course of drug concentrations in body fluids (pharmacokinetics) with the resulting pharmacological effects (pharmacodynamics) to establish and evaluate dose-concentration-response relationships and predict effect-time profiles. These models are constructed using experimentally derived data.

For neuromuscular blocking agents like this compound, an inverse relationship between potency and the time to peak effect has been observed. Theoretical PK/PD structures incorporate both pharmacokinetic and pharmacodynamic elements to provide a comprehensive understanding of drug action. While simulations predict that the time to peak effect might decrease with dose if buffered diffusion is considered, experimental findings for this compound and rocuronium (B1662866) have shown that the time to peak effect actually increased with dose. This suggests that buffered diffusion may not be the dominant factor influencing the time to peak effect for these specific agents. The rate constant of transport between plasma and the biophase (ke0) is a key descriptor utilized in PK-PD relationships.

Factors Influencing Pharmacokinetic Profiles in Research (e.g., structural features, lipophilicity)

Several factors can influence the pharmacokinetic profile of this compound in research settings, including its inherent structural features, lipophilicity, and physiological conditions.

This compound is characterized as a bisquaternary amine. Its chemical structure, specifically the four methyl groups on its quaternary nitrogen atoms, contributes to its relatively low lipophilicity compared to many other aminosteroid neuromuscular blocking agents. This reduced lipophilicity plays a role in its disposition, tending to resist hepatic uptake, metabolism, and biliary excretion, thereby favoring renal elimination as the primary route. The rigidness of the this compound molecule and its molecular length, approximately 2.1 nm, are also considered contributing factors to its potency.

The physicochemical properties of neuromuscular blocking drugs, including lipophilicity, are expected to significantly impact their pharmacokinetic and pharmacodynamic descriptors. Beyond intrinsic molecular characteristics, various physiological and external factors can modulate this compound's pharmacokinetic profile:

Organ Function: Renal and hepatic diseases can significantly alter the distribution and elimination of this compound, potentially leading to prolonged effects. While the liver can compensate for impaired renal elimination, the kidneys remain the predominant excretory organ nih.govchem960.com.

Acid-Base Balance: Research indicates that the acid-base balance of the physiological environment can influence the neuromuscular blockade induced by this compound. The block can be increased in conditions of metabolic alkalosis, as well as acute respiratory and metabolic acidosis. Conversely, respiratory alkalosis has been shown to decrease the action of this compound.

Cardiac Output and Blood Flow: Factors such as cardiac output and the transcapillary rate of transfer influence the delivery of the drug to its site of action and thus affect its activity profile.

Dose: The administered dose itself is a crucial factor influencing the pharmacokinetic and pharmacodynamic profile.

Age: Age can also influence the pharmacokinetics of neuromuscular blocking agents.

Structure Activity Relationship Sar and Structure Conformation Action Relationship Scar of Pipecuronium

Role of Bisquaternary Ammonium (B1175870) Centers and Steroidal Moiety

The pharmacological efficacy of pipecuronium is profoundly influenced by its bisquaternary ammonium centers and its rigid steroidal backbone.

Role of Bisquaternary Ammonium Centers: As a bisquaternary ammonium compound, this compound possesses two permanently charged nitrogen atoms googleapis.commedchemexpress.com. Potent NMBAs are generally characterized by at least two functional groups that facilitate a two-point binding interaction with the receptor oup.com. These bisquaternary agents, including this compound, achieve their blocking effect by binding to the anionic subsites of both receptive sites on the nAChR in an "inter-site" fashion, utilizing their onium heads oup.com. The highly hydrophilic dimethyl onium heads of this compound are positioned to protrude unhindered, which is crucial for enabling its potent bisquaternary blocking action oup.com. The precise N-N distance between these two quaternized nitrogens is a primary determinant of its potency, with an optimal range for activity being 11 to 14 Å pharmacology2000.comncats.io.

Table 1: Key Structural Dimensions of this compound and Related NMBAs

CompoundMolecular Length (Å)Optimal N-N Distance (Å)
This compound21 oup.com11-14 pharmacology2000.comncats.io
Pancuronium (B99182)19 oup.comNot specified in source
m-Tubocurarine18 oup.comNot specified in source

Influence of Substituent Modifications on Receptor Binding and Potency

This compound features 3- and 17-acetoxy groups oup.com. The presence of these acetyl groups on the A and D rings is critical, as they prevent intra-site binding, thereby compelling this compound to bind as a bis-quaternary, inter-site agent wikipedia.org. These groups also confer protection against hydrolysis by cholinesterases, contributing to its metabolic stability wikipedia.org. The four methyl groups on the quaternary nitrogen atoms render this compound less lipophilic than many other aminosteroids, which in turn affects its metabolism by reducing hepatic uptake and biliary excretion wikipedia.org.

Specific research findings highlight the impact of certain modifications:

A 16-acetoxy derivative (compound 36), a related 16β-N-methylpiperazino steroidal derivative, demonstrated greater potency than this compound bromide in comparative studies japsonline.com. This suggests that specific modifications at the 16-position can enhance neuromuscular blocking activity.

Deacetylation at the 3 or 17 positions of pancuronium, a structurally related aminosteroid (B1218566), results in decreased potency aneskey.com. Directly relevant to this compound, its 3-OH metabolite exhibits a significantly reduced potency, retaining only 40-50% of the parent drug's activity aneskey.com. This illustrates the crucial role of the acetyl groups at these positions for full pharmacological effect.

Table 2: Potency of this compound and its 3-OH Metabolite

CompoundRelative Potency (vs. Parent Drug)
This compound (Parent Drug)100%
This compound 3-OH Metabolite40-50% aneskey.com

Conformational Analysis and its Impact on Pharmacological Action

The rigid steroid nucleus of this compound plays a pivotal role in maintaining a stable and optimal internitrogen distance, which is indispensable for its activity pharmacology2000.comncats.io. This inherent rigidity constrains the molecule's conformational flexibility, ensuring that the essential pharmacophoric elements are presented in a precise orientation for productive interaction with the receptor oup.com. Furthermore, the distinctive geometry of this compound's functional groups, particularly the dimethylpiperazinium heads on the A and D rings, which are structurally dissimilar to acetylcholine (B1216132), reinforces its mechanism as a bisquaternary blocker where both onium heads are actively involved in receptor binding oup.com. Their unhindered protrusion is key to facilitating this bisquaternary interaction oup.com.

Stereoselectivity in Neuromuscular Blocking Activity

While this compound itself possesses multiple defined stereocenters (10 out of 12) ncats.io, specific detailed research findings on the differential neuromuscular blocking activity of its individual stereoisomers were not extensively detailed in the provided search results. However, the principle of stereoselectivity is well-established within the class of neuromuscular blocking agents.

For instance, cisatracurium, an optical isomer of atracurium (B1203153), demonstrates greater potency and a reduced propensity for histamine (B1213489) release compared to atracurium, highlighting the stereospecificity of both pharmacological activity and side effect profiles within this class oup.comaneskey.com. Similarly, mivacurium (B34715), another NMBA, exists as a mixture of three stereoisomers, with the cis-cis isomer exhibiting significantly lower neuromuscular blocking activity (10-15 times less potent) than its other two stereoisomers oup.comaneskey.com. Given this compound's complex stereochemistry, it is highly probable that its various stereoisomers would exhibit differing pharmacological profiles, consistent with the general principles of stereoselectivity observed across other NMBAs.

Preclinical Research Methodologies for Pipecuronium Evaluation

In Vitro Pharmacological Assays

In vitro assays are foundational in the preclinical evaluation of pipecuronium, offering a controlled environment to study its direct interactions with biological targets, independent of systemic physiological variables. scielo.brclinicaltrials.gov These methods allow for a detailed examination of the drug's effects at the tissue and cellular levels.

Isolated tissue preparations are a cornerstone of neuromuscular pharmacology research, providing an integral system to study the functional consequences of drug application on nerve-muscle communication. The rat phrenic nerve-diaphragm preparation is a classic and widely used model for this purpose. nih.gov In this setup, the diaphragm muscle and its innervating phrenic nerve are excised and maintained in an organ bath containing a physiological salt solution, allowing for the muscle's contractile function to be preserved ex vivo. nih.govpatsnap.com

Nerve stimulation is applied to the phrenic nerve, which elicits a contractile response, or "twitch," in the diaphragm muscle that can be measured and recorded. The introduction of this compound into the organ bath allows researchers to quantify its effect on neuromuscular transmission. Studies using this preparation have demonstrated that this compound causes a dose-dependent reduction in the contractile response of the muscle to nerve stimulation. patsnap.com

This methodology is particularly useful for comparative studies. For instance, the potency of this compound has been directly compared to other neuromuscular blocking agents, such as pancuronium (B99182), within the same experimental system. Research has shown that this compound exhibits a more potent effect than pancuronium in the rat-phrenic nerve diaphragm preparation. patsnap.com

Table 1: Comparative Neuromuscular Blocking Potency of this compound and Pancuronium in Rat Phrenic Nerve-Diaphragm Preparation

Compound Relative Potency Key Finding
This compound More Potent Exhibits a stronger dose-dependent reduction in contractile response compared to pancuronium. patsnap.com

| Pancuronium | Less Potent | Serves as a common comparator agent in in vitro neuromuscular studies. patsnap.com |

To investigate the molecular mechanism of action, cell-based assays are employed to study the interaction of this compound with its specific target: the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. patsnap.comhumanitas.netquestdiagnostics.com

Receptor Binding Assays: These assays are designed to measure the affinity of a drug for its receptor. medscape.comcolumbia.edu In the context of this compound, competitive binding assays are used to determine how strongly it binds to the nAChR. patsnap.com This typically involves using a radiolabeled ligand known to bind to the receptor, such as α-bungarotoxin or a radiolabeled form of acetylcholine. The ability of this compound to displace the radiolabeled ligand from the receptor is measured, which allows for the calculation of its binding affinity (Ki). These studies confirm that this compound acts as a competitive antagonist, directly competing with acetylcholine for the same binding sites on the receptor without activating it. patsnap.comhumanitas.net

Functional Assays (Patch Clamp Electrophysiology): Patch clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through single ion channels. nih.govtestcatalog.orgnih.gov This method can be applied to cultured muscle cells or oocytes genetically engineered to express nAChRs. testcatalog.org A micropipette forms a high-resistance seal with the cell membrane, electrically isolating a small "patch" of the membrane containing one or more ion channels. nih.govnih.gov

In the whole-cell configuration, the patch is ruptured, allowing the investigator to control the voltage across the entire cell membrane (voltage clamp) and record the total current flowing through all ion channels in response to the application of an agonist like acetylcholine. testcatalog.org When this compound is introduced, it binds to the nAChRs, preventing them from opening in response to acetylcholine. This is observed as a reduction or complete inhibition of the inward current, providing a direct functional measure of the receptor blockade. patsnap.comhumanitas.net This technique offers high-resolution insight into the kinetics of the drug-receptor interaction, confirming the non-depolarizing, competitive antagonistic mechanism of this compound.

In Vivo Animal Models for Neuromuscular Blockade Studies

In vivo animal models are indispensable for understanding the integrated physiological effects of this compound, including its onset of action and duration of neuromuscular blockade within a complete biological system. mdpi.comnih.gov A variety of animal species have been used in the preclinical evaluation of this compound, including mice, rats, rabbits, and dogs. gehealthcare.com

In these studies, animals are typically anesthetized, and neuromuscular function is monitored by stimulating a peripheral nerve (such as the sciatic nerve in rats or the ulnar nerve in dogs) and recording the evoked muscle response (e.g., twitch of the tibialis anterior or adductor pollicis muscle, respectively). gehealthcare.com this compound is then administered intravenously, and the degree of neuromuscular block is quantified by the reduction in the twitch response.

These models allow researchers to establish key pharmacodynamic parameters. For example, studies in anesthetized dogs have been used to characterize the neuromuscular blocking action of this compound and its variability. gehealthcare.com Such research provides essential data on the compound's behavior in a living organism, which is a critical step before any clinical evaluation.

Table 2: Animal Models in this compound Research

Animal Model Purpose of Study
Rat Comparative potency studies (in vitro and in vivo). patsnap.com
Dog Evaluation of neuromuscular blocking action and its variability. gehealthcare.com
Rabbit Acute toxicity and sensitivity studies.

| Mouse | General screening and toxicity evaluation. |

Advanced Techniques for Neuromuscular Function Assessment in Research

In both preclinical and clinical research, the subjective assessment of muscle strength is insufficient. Therefore, advanced quantitative techniques are employed to precisely measure the degree of neuromuscular blockade induced by agents like this compound. nih.govnih.govmercurymed.comarquivosdeneuropsiquiatria.org

These methods rely on the use of a peripheral nerve stimulator to deliver a specific pattern of electrical stimuli and a device to measure the evoked muscle response. scielo.br

Train-of-Four (TOF) Stimulation: This is the most common pattern used. It involves delivering four supramaximal stimuli at a frequency of 2 Hz. In the presence of a non-depolarizing blocker like this compound, the response to successive stimuli fades. The degree of blockade is quantified by the TOF ratio (the ratio of the amplitude of the fourth response to the first, T4/T1). A deeper block results in a lower TOF ratio, and as the block deepens further, responses T4, T3, T2, and eventually T1 will disappear. nih.gov

Acceleromyography (AMG): This is a widely used quantitative monitoring technique that measures the acceleration of a muscle (commonly the thumb's adductor pollicis) in response to nerve stimulation. mercurymed.com A small, lightweight piezoelectric transducer is attached to the thumb, and its acceleration is directly proportional to the force of contraction. AMG provides an objective measure of the TOF ratio. mercurymed.com

Electromyography (EMG): EMG measures the electrical activity (compound muscle action potential) of a muscle in response to nerve stimulation. scielo.br Recording electrodes are placed over the target muscle, and the amplitude of the evoked electrical response is measured. Like AMG, EMG can provide a precise, quantitative assessment of the TOF ratio. scielo.br

These advanced techniques are crucial in research settings for accurately characterizing the onset, depth, and duration of the neuromuscular block produced by this compound, allowing for detailed pharmacodynamic profiling. nih.gov

Comparative Preclinical Pharmacology of Pipecuronium

Distinctions from Other Steroidal Neuromuscular Blocking Agents (e.g., Pancuronium (B99182), Vecuronium (B1682833), Rocuronium) in Research Models

Preclinical and clinical research models have established a clear hierarchy of potency among the steroidal neuromuscular blocking agents. Pipecuronium is consistently shown to be one of the most potent compounds in this class.

In a study determining the relative potency of these agents, the doses required to produce 50% (ED50) and 95% (ED95) depression of twitch height were calculated. The results indicated that vecuronium was the most potent, followed closely by this compound, then pancuronium, and finally rocuronium (B1662866), which was significantly less potent. nih.gov Another study comparing this compound and pancuronium found that this compound had a lower ED50 and ED95, indicating higher potency. nih.gov

AgentED50 (micrograms kg-1)ED95 (micrograms kg-1)
Rocuronium144.8322.1
Pancuronium32.458.1
This compound27.148.7
Vecuronium23.739.9

Data sourced from a comparative study of steroidal neuromuscular blocking drugs. nih.gov

Beyond neuromuscular blocking potency, a key distinguishing feature of this compound in research models is its cardiovascular stability. While pancuronium is known to cause a significant increase in heart rate, this compound and vecuronium have been shown to have no significant effect on heart rate or blood pressure. nih.govnih.gov This lack of cardiovascular effects with this compound is a significant advantage and more closely resembles the profile of vecuronium. nih.gov Studies have demonstrated that even at higher doses, this compound does not produce significant hemodynamic changes. nih.gov In contrast, rocuronium has been associated with a slight increase in heart rate, though generally less pronounced than that seen with pancuronium. iosrjournals.org

The duration of action also serves as a point of differentiation. Preclinical and clinical observations indicate that the neuromuscular-blocking effect of this compound is similar in length to that of pancuronium, and both are approximately twice as long as that of vecuronium. nih.gov

Comparison of Receptor Selectivity Profiles in Experimental Systems

The primary mechanism of action for steroidal neuromuscular blocking agents is competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. However, their varying side effect profiles, particularly cardiovascular effects, are attributed to differences in their affinity for other receptors, most notably muscarinic acetylcholine receptors.

In vitro studies using competitive radioligand binding assays have been instrumental in characterizing the selectivity of these agents for muscarinic receptors. A study evaluating the affinity of several neuromuscular relaxants for M2 and M3 muscarinic receptors provided a clear ranking of their potencies at these sites. For the M2 muscarinic receptor, which is involved in cardiac function, the order of potency was found to be pancuronium > gallamine (B1195388) > rocuronium > atracurium (B1203153) > this compound > doxacurium (B1220649) > mivacurium (B34715) > succinylcholine (B1214915). nih.gov At the M3 muscarinic receptor, the order of potency was pancuronium > atracurium > this compound > rocuronium > mivacurium > gallamine > succinylcholine > doxacurium. nih.gov

AgentRelative Potency at M2 Muscarinic ReceptorRelative Potency at M3 Muscarinic Receptor
PancuroniumHighestHighest
RocuroniumHighModerate
This compoundModerateModerate
VecuroniumNot explicitly ranked in this study, but known for cardiovascular stabilityNot explicitly ranked in this study, but known for cardiovascular stability

Relative potency rankings based on a competitive radioligand binding assay study. nih.gov

These findings from experimental systems correlate well with the observed clinical effects. The high affinity of pancuronium for M2 muscarinic receptors is consistent with its vagolytic effect, leading to tachycardia. nih.gov In contrast, the lower affinity of this compound for these receptors explains its notable cardiovascular stability. nih.govnih.govnih.gov

Further preclinical investigations have explored the site selectivity of these antagonists at the muscle-type nicotinic acetylcholine receptor itself, which has two nonidentical binding sites. These studies have revealed that pancuronium and vecuronium exhibit a higher selectivity for one of these sites over the other, while rocuronium shows relatively poor selectivity. nih.gov

Characterization of Reversal Agent Interactions in Preclinical Studies (e.g., Sugammadex)

The introduction of sugammadex (B611050), a modified gamma-cyclodextrin, has significantly impacted the use of steroidal neuromuscular blocking agents. Sugammadex acts by encapsulating the neuromuscular blocking molecule, rendering it inactive and facilitating its excretion.

Preclinical studies have been crucial in characterizing the interaction between sugammadex and various steroidal agents. A key finding is that sugammadex exhibits different binding affinities for these compounds. Notably, sugammadex has an affinity for this compound that is approximately ten times greater than its affinity for rocuronium. clinicaltrials.gov This high affinity suggests that sugammadex can be a highly effective reversal agent for this compound-induced neuromuscular blockade.

In vivo animal studies have demonstrated that sugammadex is faster in onset for reversing neuromuscular blockade compared to traditional acetylcholinesterase inhibitors and is devoid of muscarinic side effects. nih.gov Clinical trials have further substantiated the efficacy of sugammadex in reversing this compound-induced blockade. Studies have shown that even at moderate levels of blockade, relatively low doses of sugammadex can achieve rapid and effective reversal. clinicaltrials.govnih.gov For instance, it has been demonstrated that 2 mg/kg of sugammadex can effectively reverse a deep neuromuscular block induced by this compound. clinicaltrials.gov

The development of sugammadex has provided a reliable and rapid method for reversing neuromuscular blockade induced by steroidal agents, and preclinical research has been fundamental in establishing the principles of its interaction with compounds like this compound.

Analytical and Bioanalytical Methodologies for Pipecuronium Research

Chromatographic Techniques for Quantitative Analysis (HPLC, GC-MS)

Chromatographic techniques are foundational for the quantitative analysis of Pipecuronium and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent among these.

High-Performance Liquid Chromatography (HPLC) HPLC methods have been developed for the separation and quantification of this compound and its impurities and degradation products. One effective system utilizes silica (B1680970) as the stationary phase with a mobile phase consisting of a 43:43:14 mixture of methanol, acetonitrile (B52724), and concentrated aqueous ammonia (B1221849) containing 0.1 mole/L each of ammonium (B1175870) chloride and ammonium carbonate. researchgate.netnih.gov An alternative ion-pairing system employs silica as the stationary phase and a 96:4 mixture of acetonitrile and water containing 0.1 mole/L sodium perchlorate (B79767) as the eluent. researchgate.netnih.gov Reverse-phase HPLC with UV detection at 210 nm has been used for the detection of deacetylated byproducts.

A sensitive and selective HPLC method incorporating coulometric electrode array detection has been developed for the determination of this compound bromide and its four impurities. researchgate.netnih.govcolab.ws This method utilizes porous graphite (B72142) electrodes at increasing potentials ranging from +300 to +900 mV. researchgate.netnih.govcolab.ws This elaborate method has proven to be fast, precise, accurate, and sensitive, applicable to analysis in both substances and pharmaceutical preparations. researchgate.netnih.govcolab.ws The limits of detection (LOD) and quantitation (LOQ) for this compound bromide using this method were reported as 8 ng/mL and 25 ng/mL, respectively. researchgate.netnih.govcolab.ws

Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Gas Chromatography (GC) has been utilized for the impurity profiling of intermediates involved in the synthesis of this compound bromide. nih.gov This includes the identification and spectroscopic characterization of impurities, employing fused silica capillaries such as Ultra-2 and Silar 10C WCOT. nih.gov Furthermore, GC with nitrogen-sensitive detection has been applied for the quantification of this compound and its metabolite, 3-desacetylthis compound (B37528), in biological fluids. oup.comacs.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment (NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structure of this compound and assessing its purity, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) NMR spectroscopy plays a significant role in the structural elucidation of synthesized this compound compounds and in the quantitative assessment of contaminations. nih.gov Specifically, proton NMR (¹H NMR) spectroscopy is employed for the quantitative evaluation of impurities. nih.gov Detailed NMR signal assignments for this compound bromide have been conducted, with measurements taken in D₂O and a mixture of CDCl₃/DMSO-d₆. nih.gov For instance, ¹H NMR data for this compound bromide in D₂O includes characteristic signals at δ 4.70 (m, 2H, acetate (B1210297) protons), 3.45–3.20 (m, 16H, piperazine (B1678402) CH₂), and 1.08 (s, 6H, C18/C19 methyl). NMR is also instrumental in the structure elucidation of unknown impurities. researchgate.net

Mass Spectrometry Mass spectrometry is critical for confirming the molecular structure and assessing the purity of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to confirm the bisquaternary structure of this compound bromide, with a characteristic m/z of 381.2 for the [M-2Br]²⁺ ion. Hyphenated techniques such as HPLC-MS/MS are widely utilized for the comprehensive profiling of impurities and degradation products. molnar-institute.comnih.gov Mass spectrometry is also employed for the identification of peaks resolved by chromatographic methods, such as in LC-CAD analyses. researchgate.net The challenges associated with analyzing quaternary ammonium compounds like this compound, including their lack of thermal stability and chromophores, often necessitate advanced mass spectrometry techniques like LC-ESI-MS and LC-tandem mass spectrometry (MS-MS), similar to methods developed for related neuromuscular blocking agents like Rocuronium (B1662866). oup.com

Electrochemical Detection Methods for Trace Analysis in Research Matrices

Electrochemical detection methods offer high sensitivity for trace analysis of this compound in various research matrices.

Supramolecular Chemosensors Research into novel electrochemical chemosensors (e-CS) based on supramolecular host-guest chemistry, such as those utilizing cucurbit researchgate.neturil (CB7) and a platinum(II)-based indicator, presents a promising avenue for the trace analysis of electrochemically inactive analytes. acs.orgnih.gov Although specifically demonstrated for pancuronium (B99182) bromide, a structurally similar neuromuscular blocking agent, this principle is relevant for this compound due to shared analytical challenges, including the absence of reactive functional groups and chromophore units. acs.orgnih.gov Such e-CS assays enable the detection of these challenging drugs in aqueous solutions and biofluids like urine, with reported limits of detection in the micromolar range and good recovery rates in spiked urine samples. acs.orgnih.gov

Impurity Profiling and Characterization in Research Samples

Impurity profiling is a critical aspect of this compound research, involving the systematic detection, structural elucidation, and quantitative determination of impurities and degradation products present in both bulk drug materials and pharmaceutical formulations. molnar-institute.comjcchems.com

Chromatographic and Spectroscopic Integration HPLC methods are fundamental for the separation and quantification of impurities and degradation products of this compound bromide. researchgate.netnih.gov Thin-layer chromatography (TLC) systems are also employed for the separation and densitometric quantification of these impurities and degradation products. researchgate.netnih.gov For intermediates in this compound synthesis, capillary GC methods are used for impurity profiling, which includes the identification and spectroscopic characterization of impurities. nih.gov

The combined application of HPLC and NMR spectroscopy is particularly valuable for drug impurity profiling, allowing for both separation and detailed structural characterization. researchgate.net NMR spectroscopy is used for the structural characterization of contaminating regioisomers and minor impurities in the final product. nih.gov Mass spectrometry, especially LC-MS/MS, is recognized as a highly developed and widely used technique for comprehensive impurity and degradation product profiling. molnar-institute.comnih.gov

Specific Impurity Detection Specific impurities and their characterization methods include:

Deacetylated byproducts: These are detected using reverse-phase HPLC with UV detection.

Regioisomers: These are quantified through ¹H NMR integration.

17β-monoacetyl derivative: This is identified as a likely impurity resulting from incomplete diacetylation during the final synthesis step of this compound bromide. jcchems.compageplace.de

The use of coulometric electrode array detection in HPLC also contributes significantly to impurity profiling by providing high sensitivity and selectivity for this compound bromide and its impurities. researchgate.netnih.govcolab.wsmolnar-institute.comdphen1.com

Computational and Theoretical Approaches in Pipecuronium Research

Molecular Docking Simulations of Receptor-Ligand Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (like pipecuronium) when bound to a receptor (such as the nicotinic acetylcholine (B1216132) receptor) to form a stable complex mdpi.com. These simulations aim to characterize the binding affinity and the specific interactions between the drug and its target.

This compound, as a non-depolarizing neuromuscular blocking agent, exerts its effect by competitively binding to the nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction patsnap.com. Due to its structural similarity to acetylcholine, this compound can effectively occupy the binding sites on these receptors without activating them patsnap.com. This competitive inhibition prevents acetylcholine from binding, thereby blocking ion channels from opening and inhibiting muscle cell membrane depolarization, which ultimately leads to muscle relaxation patsnap.com.

Studies involving molecular docking have explored how this compound interacts with nAChRs. The muscle nAChR possesses two binding sites for acetylcholine in its extracellular domain, located at the α-γ and α-δ (in infants) or α-δ and α-ε (in adults) subunit interfaces mdpi.comnih.gov. Docking simulations can help visualize how the bisquaternary structure of this compound, with its dimethylpiperazinium heads on the A and D rings of the steroid nucleus, positions itself within these binding pockets oup.com. Unlike some other neuromuscular blocking agents, this compound's functional groups are geometrically dissimilar to acetylcholine, suggesting it blocks neuromuscular transmission as a bisquaternary compound, engaging both onium heads oup.com.

While specific detailed docking studies solely focused on this compound's binding pose and energy were not extensively found in the immediate search, the general principles of docking are applied to understand how such bisquaternary compounds interact with the nAChR. For instance, studies on other neuromuscular blocking agents have shown that electron-rich amino acid residues (e.g., tyrosine, tryptophan) in the binding pockets can electrostatically interact with the positively charged ammonium (B1175870) groups of these agents mdpi.com.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into the conformational stability of a compound and the dynamics of its interactions with biological targets mdpi.com. MD simulations allow researchers to observe how a molecule behaves in a dynamic environment, such as a solvent or a protein-ligand complex, offering a more realistic view compared to static docking poses mdpi.cominflibnet.ac.in.

In the context of this compound, MD simulations can be employed to:

Assess Conformational Stability : Understanding how the this compound molecule maintains its shape and flexibility in different environments is crucial for its interaction with receptors. MD simulations can track parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability and flexibility of the compound and its binding site over time inflibnet.ac.inresearchgate.net. A lower RMSD generally indicates a more stable structure inflibnet.ac.in.

Elucidate Interaction Dynamics : MD simulations can reveal the transient and persistent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between this compound and its receptor over the simulation trajectory nih.gov. This dynamic view helps in understanding the strength and nature of these interactions, which are critical for the drug's mechanism of action nih.gov. For example, studies on other protein-ligand complexes have shown that hydrogen bonds where both residues are stabilized in the bound complex tend to persist longer and contribute more significantly to binding nih.gov.

Explore Binding and Unbinding Pathways : Although computationally intensive, MD simulations can sometimes shed light on the pathways through which a ligand approaches, binds to, and potentially dissociates from its receptor, providing a more complete picture of the binding process.

While direct MD simulation studies specifically detailing this compound's conformational stability and interaction dynamics with nAChRs were not detailed in the provided search results, the utility of MD simulations for understanding the dynamic behavior of neuromuscular blocking agents and their receptor interactions is well-established in the field of computational drug discovery mdpi.commdpi.com. For instance, MD simulations have been used to investigate the binding modes of novel neuromuscular blocking agents and their stability at nAChR active sites, including interactions with key residues mdpi.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often referred to as electronic structure theory, use quantum mechanics to determine the wavefunctions of electrons in molecules, providing fundamental insights into their electronic properties, structure, and reactivity northwestern.edutennessee.edu. Methods such as Density Functional Theory (DFT) are commonly employed for these calculations tennessee.edunih.gov.

For this compound, quantum chemical calculations can reveal:

Electronic Structure : These calculations can determine the distribution of electron density within the this compound molecule, including the charges on atoms and the nature of chemical bonds northwestern.edu. This information is particularly relevant for this compound due to its bisquaternary ammonium groups, which are crucial for its interaction with anionic sites on the nAChR oup.com.

Reactivity : By analyzing frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors like Fukui functions, quantum chemical calculations can predict the molecule's susceptibility to chemical reactions, such as metabolism or degradation nih.gov. Understanding the reactivity profile can inform the stability of the compound and its potential interactions in biological systems.

Molecular Geometry and Energetics : Quantum chemical methods can accurately predict bond lengths, angles, and conformational energies, which are critical for understanding the three-dimensional shape of this compound and its preferred conformations in solution or when bound to a receptor northwestern.edu. This can complement and refine structures obtained from other computational methods like docking.

The application of quantum chemical calculations for complex biological systems can be computationally demanding, but advancements, including the use of semiempirical methods and machine learning, are making these analyses more feasible for larger systems or for exploring chemical space tennessee.edunih.gov. While specific quantum chemical studies on this compound's electronic structure and reactivity were not directly found, these methods are foundational in understanding the intrinsic properties of drug molecules and their potential for interaction.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational technique used in drug design to identify the essential steric and electronic features of a molecule that are necessary for its biological activity and optimal interaction with a specific biological target nih.govnih.govdergipark.org.tr. In ligand-based drug design, pharmacophore models are constructed when the 3D structure of the target receptor is unknown, relying instead on the structural information of known active ligands nih.govresearchgate.net.

For this compound, pharmacophore modeling can be applied in several ways:

Feature Identification : A pharmacophore model for this compound would identify key features responsible for its neuromuscular blocking activity, such as the positively charged quaternary ammonium groups and the spatial arrangement of its steroidal backbone oup.comnih.gov. These features represent the "molecular framework" essential for binding to the nAChR nih.govresearchgate.net.

Virtual Screening : Once a pharmacophore model is developed, it can be used as a query to screen large databases of chemical compounds to identify novel molecules that possess similar essential features and spatial arrangements, thus potentially exhibiting similar biological activity mdpi.comnih.govnih.govdergipark.org.tr. This is particularly useful for discovering new neuromuscular blocking agents or optimizing existing ones.

Lead Optimization : Pharmacophore models can guide the modification of existing lead compounds to improve their binding affinity, selectivity, or other desirable attributes researchgate.net. By understanding which features are critical, chemists can design new analogs with enhanced properties.

Structure-Activity Relationship (SAR) Insights : Pharmacophore models help in understanding the structure-activity relationships of a series of compounds, explaining why certain structural modifications lead to changes in biological activity dovepress.com.

The concept of pharmacophore has evolved and is often combined with other computational techniques, such as molecular docking, to enhance virtual screening and drug design efforts nih.govdergipark.org.trdovepress.com.

Computational Predictions of ADME Properties in silico

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical pharmacokinetic parameters that determine how a drug behaves in the body nih.govmdpi.com. Computational predictions of ADME properties, often referred to as in silico ADME prediction, aim to estimate these parameters from a molecule's chemical structure, ideally in the early stages of drug discovery, to reduce attrition rates in drug development nih.govmdpi.compikairos.eu.

For this compound, in silico ADME predictions can provide valuable insights into its pharmacokinetic profile:

Absorption : Predicting how well this compound is absorbed into the bloodstream, for instance, its human oral bioavailability, is crucial, although this compound is typically administered intravenously pikairos.eunih.gov.

Distribution : Computational models can estimate parameters like volume of distribution, which indicates how widely a drug is distributed in body tissues mdpi.com. This compound's distribution characteristics are influenced by its bisquaternary nature and hydrophilicity oup.comwikipedia.org.

Metabolism : Predicting metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes) can help understand how this compound is broken down in the body mdpi.com. This compound is known to undergo very little metabolism ncats.io.

Excretion : In silico methods can predict the primary routes of excretion, whether renal or hepatic mdpi.com. This compound is primarily excreted by the kidney and liver wikipedia.orgncats.io. Its four methyl groups on the quaternary nitrogen atoms make it less lipophilic than most aminosteroids, contributing to its kidney excretion wikipedia.org.

Computational ADME models often utilize machine learning approaches, quantitative structure-activity/property relationships (QSAR/QSPR), and molecular descriptors to correlate chemical structures with ADME endpoints nih.govmdpi.comsemanticscholar.org. While experimental pharmacokinetic data for this compound exist (e.g., total plasma clearance, terminal elimination half-life, volume of distribution) nih.gov, in silico predictions can complement these by offering rapid assessments for structural modifications or for comparing this compound's properties with other compounds.

Table 1: Key Pharmacokinetic Parameters of this compound (Experimental vs. Potential in silico Targets)

ParameterTypical Experimental Value (Example) nih.govRelevance to in silico Prediction
Total Plasma Clearance2.61 - 2.96 mL·min⁻¹·kg⁻¹Metabolism, Excretion
Terminal Elimination Half-life111 - 143 minMetabolism, Excretion
Total Apparent Volume of Distribution at Steady State350 - 452 mL/kgDistribution
Onset of Neuromuscular Blocking Effect170 - 233 sPharmacodynamics (indirect ADME link)

Note: The table above presents experimental values as examples for context regarding ADME properties, and in silico methods aim to predict such parameters based on molecular structure.

The development of robust in silico ADME models is an ongoing area of research, with efforts focused on improving predictive performance and establishing computational platforms for academic drug discovery mdpi.comiapchem.org.

Emerging Concepts and Future Directions in Pipecuronium Research

Exploration of Novel Molecular Targets Beyond the Neuromuscular Junction

Beyond its well-characterized interaction with nAChRs at the neuromuscular junction, investigations into pipecuronium's broader pharmacological profile have revealed interactions with other receptor systems. Research indicates that this compound functions as an antagonist at muscarinic acetylcholine (B1216132) receptor M2 and M3 subtypes, as well as the neuronal acetylcholine receptor subunit alpha-2 in humans. drugbank.comwikipedia.org These findings suggest potential molecular targets beyond the skeletal muscle, opening avenues for exploring its effects on autonomic nervous system functions or other physiological processes where these receptors play a role. Such explorations could uncover novel therapeutic applications or provide a more comprehensive understanding of its systemic impact.

Development of Advanced Research Tools and Methodologies

The advancement of research into this compound and related NMBAs is increasingly reliant on sophisticated tools and methodologies, ranging from analytical chemistry to computational modeling and advanced in vivo systems. High-performance liquid chromatography (HPLC) coupled with coulometric electrode array detection has been developed as a sensitive and selective analytical method for the precise determination of this compound and its impurities in pharmaceutical preparations. researchgate.net This advanced analytical tool is crucial for quality control and pharmacokinetic studies.

In the realm of drug discovery and design, computational methodologies are playing a pivotal role. Techniques such as ligand-based pharmacophore generation, molecular docking, molecular dynamics simulations, and binding free energy calculations are being applied to study NMBAs, including this compound. mdpi.com These in silico approaches allow for the identification of potential new compounds and the detailed investigation of their binding modes and affinities with target receptors.

Furthermore, this compound has been utilized within novel experimental models, such as a modified lavage model of acute respiratory distress syndrome (ARDS) in pigs. nih.gov While this compound serves as an anesthetic component in this context, its application highlights the use of advanced in vivo models for broader physiological research, where the compound's properties are leveraged to facilitate complex experimental setups. Standard in vivo preparations, such as the sciatic nerve-stimulated gastrocnemius preparation in rats, continue to be employed for studying the pharmacodynamic interactions of this compound, offering insights into its effects under controlled experimental conditions. researchgate.net Neuromuscular monitoring techniques, including electromyography (e.g., TwitchView), are also integral to these studies, providing quantitative data on muscle function. nih.gov

Design of Next-Generation Analogues with Tailored Pharmacological Profiles

The quest for next-generation NMBAs with improved or tailored pharmacological profiles continues, with this compound serving as a foundational scaffold or inspiration for novel designs. Advanced computational methods, particularly virtual screening and de novo design, are at the forefront of this effort. Ensemble-based virtual screening, coupled with 3D pharmacophore modeling, is being employed to identify novel lead molecules that exhibit characteristics similar to known neuromuscular blockers. mdpi.com This involves screening extensive chemical databases, such as ZINC15, to pinpoint "hit molecules" with promising binding affinities and modes. mdpi.com

The ultimate goal of these design efforts is to achieve specific pharmacological profiles, such as ultra-fast onset and ultra-short duration of action, which represent desirable advancements in the field of neuromuscular blockade. oup.com The integration of artificial intelligence with de novo design methodologies allows for the generation of entirely new molecular structures with predefined desired activities on specific pharmacological targets. mdpi.com Interestingly, some compounds generated from natural product fragments through virtual screening have shown structural similarities to existing FDA-approved drugs, including this compound, suggesting that its structural motifs may be valuable starting points for future analogue development. mdpi.com This forward-looking research aims to overcome existing limitations and create compounds with enhanced selectivity, reduced side effects, and more precise control over neuromuscular blockade.

Q & A

Q. What is the molecular mechanism of action of Pipecuronium bromide as a neuromuscular blocking agent (NMBA)?

this compound bromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. Its potency is quantified by a dissociation constant (Kd) of 3.06 μM, which reflects its binding affinity to nAChRs, effectively inhibiting acetylcholine-induced depolarization . Experimental validation involves electrophysiological assays or radioligand binding studies to measure receptor antagonism.

Q. What experimental models are suitable for studying this compound's neuromuscular blockade?

In vivo models include dose-response studies in infants, children, and adults under anesthesia (e.g., nitrous oxide-alfentanil or halothane) to assess age-dependent variability . Animal models, such as dogs with ligated renal pedicles, are used to evaluate pharmacokinetic parameters like renal excretion .

Q. How are dose-response relationships for this compound quantified in clinical studies?

Linear regression analysis after logit transformation of twitch response data is employed to calculate ED50 (median effective dose) and ED95 (95% effective dose). Dose-response curves are plotted to compare potency across age groups or anesthetic regimens .

Q. What methodologies are used to analyze this compound's pharmacokinetics?

Plasma, bile, and urine samples are extracted via ion-pair liquid-liquid extraction and analyzed using capillary gas chromatography. Compartmental modeling (e.g., two- or three-compartment models) is applied to plasma decay curves to estimate distribution and elimination rates .

Q. Which statistical methods validate differences in this compound's potency between cohorts?

One-way ANOVA with post-hoc Duncan’s multiple comparisons test is used to compare ED50, ED95, and recovery indices across age groups or anesthetic protocols. Parallelism of regression slopes is tested to ensure methodological consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ED50 values across studies?

Variability in ED50 values may arise from differences in age cohorts (e.g., infants vs. adults) or anesthetic interactions (e.g., halothane potentiating blockade). Meta-analyses should control for covariates like age, body weight, and anesthetic type using multivariate regression .

Q. What experimental designs assess the role of renal excretion in this compound's pharmacokinetics?

Renal pedicle ligation in animal models isolates renal vs. non-renal clearance mechanisms. Plasma concentration decay curves are compared between ligated and non-ligated cohorts, with statistical significance determined via Student’s t-test .

Q. How do anesthetic agents influence this compound's neuromuscular blockade efficacy?

Comparative studies under fentanyl, halothane, or isoflurane anesthesia reveal that volatile anesthetics (e.g., halothane) enhance this compound’s potency by reducing acetylcholine release. Experimental designs must standardize anesthetic depth and end-tidal CO2 levels to minimize confounding .

Q. What methodologies quantify age-related variability in this compound's duration of action?

Recovery indices (e.g., time to 75% twitch recovery) are measured across age-stratified cohorts. Age-dependent differences in clearance are modeled using allometric scaling or population pharmacokinetics .

Q. How can researchers validate the reliability of this compound assay methods?

Gas chromatographic assays must demonstrate a coefficient of variation ≤11% and sensitivity ≥2 ng/mL. Cross-validation with mass spectrometry ensures accuracy. Replicate analyses and spike-recovery experiments confirm precision .

Methodological Notes

  • Data Interpretation : Conflicting results between pediatric and adult studies necessitate subgroup analysis and power calculations to ensure adequate sample sizes .
  • Ethical Considerations : Pediatric studies require stringent informed consent protocols and IRB approval, emphasizing minimal risk in dose-escalation trials .
  • Reproducibility : Detailed experimental protocols (e.g., anesthetic regimens, twitch monitoring intervals) must be included in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.